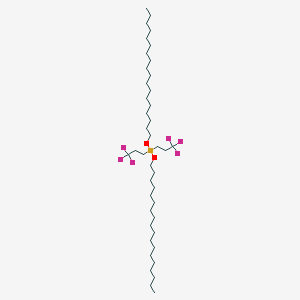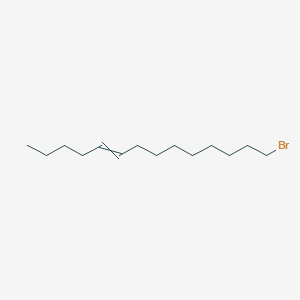
5-Tetradecene, 14-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Tetradecene, 14-bromo- is an organic compound with the molecular formula C14H27Br. It is a brominated derivative of tetradecene, which is an alkene with a 14-carbon chain. The presence of the bromine atom at the 14th position makes this compound particularly interesting for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tetradecene, 14-bromo- typically involves the bromination of 5-Tetradecene. This can be achieved through the addition of bromine (Br2) to the double bond of 5-Tetradecene under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature. The bromine adds across the double bond, resulting in the formation of the brominated product.
Industrial Production Methods
In an industrial setting, the production of 5-Tetradecene, 14-bromo- can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of bromine in large quantities requires proper safety measures and handling protocols to prevent any hazardous incidents.
化学反応の分析
Types of Reactions
5-Tetradecene, 14-bromo- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrobromination to form an alkyne or a different alkene.
Addition Reactions: The double bond in the compound can participate in addition reactions with various reagents.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, with the presence of a base such as sodium hydroxide (NaOH) to facilitate the substitution.
Elimination Reactions: Conducted under basic conditions using strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent such as tetrahydrofuran (THF).
Addition Reactions: Performed using reagents like hydrogen bromide (HBr) or halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
Substitution Reactions: Formation of alcohols, nitriles, or amines depending on the nucleophile used.
Elimination Reactions: Formation of alkynes or different alkenes.
Addition Reactions: Formation of dibromo compounds or other halogenated derivatives.
科学的研究の応用
5-Tetradecene, 14-bromo- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Employed in the study of biological systems and processes, particularly in the investigation of membrane dynamics and lipid interactions.
Medicine: Potential use in the development of pharmaceuticals, especially in the design of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals, including surfactants, lubricants, and polymers.
作用機序
The mechanism of action of 5-Tetradecene, 14-bromo- involves its interaction with various molecular targets. The bromine atom can act as a leaving group in substitution reactions, allowing the compound to participate in the formation of new chemical bonds. The double bond in the compound can also undergo addition reactions, leading to the formation of new products. These interactions are facilitated by the compound’s ability to stabilize transition states and intermediates during chemical reactions.
類似化合物との比較
Similar Compounds
5-Tetradecene: The parent compound without the bromine atom.
14-Bromo-1-tetradecene: Another brominated derivative with the bromine atom at a different position.
Tetradecane: The fully saturated alkane with no double bonds or bromine atoms.
Uniqueness
5-Tetradecene, 14-bromo- is unique due to the presence of both a double bond and a bromine atom in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. The bromine atom also enhances the compound’s reactivity compared to its non-brominated counterparts, providing additional pathways for chemical transformations.
特性
CAS番号 |
62871-10-7 |
|---|---|
分子式 |
C14H27Br |
分子量 |
275.27 g/mol |
IUPAC名 |
14-bromotetradec-5-ene |
InChI |
InChI=1S/C14H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6H,2-4,7-14H2,1H3 |
InChIキー |
DHSVCUOZHAXRTG-UHFFFAOYSA-N |
正規SMILES |
CCCCC=CCCCCCCCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


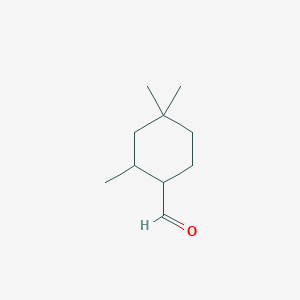

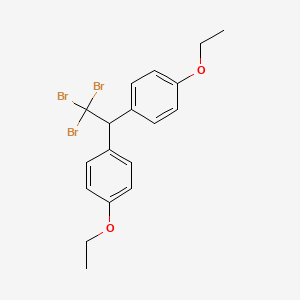


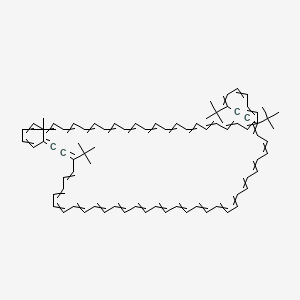

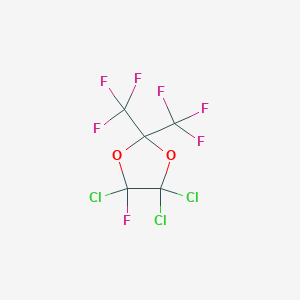
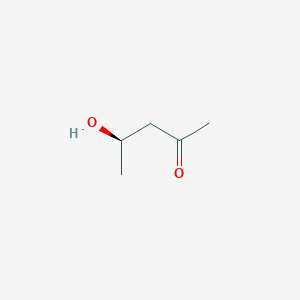

![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
